Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
“Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound that is found in many biologically active molecules . The compound also contains a methoxy group (OCH3), which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl and methoxy groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Anticancer Activity
- A study demonstrated the synthesis of novel 4-thiazolidinones with a benzothiazole moiety, including derivatives related to Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate. These compounds showed significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antimicrobial Activity
- Research on 4-thiazolidinone derivatives, related to the compound , revealed potential antimycobacterial activity against Mycobacterium tuberculosis H37Rv and antimicrobial activities against various bacteria and fungi (Küçükgüzel et al., 2002).
- Another study focused on solvent-free synthesis of novel 1,3,4-thiadiazole-based molecules, which demonstrated significant antimicrobial activity against a range of microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans (Shehadi et al., 2022).
Synthesis of Novel Compounds
- A study conducted synthesis and characterization of 2-o-hydroxyphenyl-5-aryl-1,3,4-oxadiazoles, which could potentially include derivatives of this compound. These compounds were characterized using various spectroscopic techniques (Li De-jiang & Ge Zheng-hong, 2005).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-7-8-13-14(9-12)25-17(18-13)20-19-15(21)10-3-5-11(6-4-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRNJTVFUZLVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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